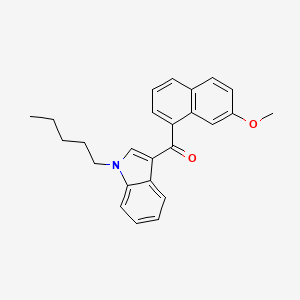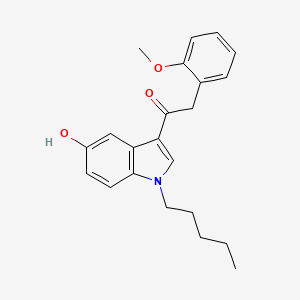
(7-Methoxy-naphthalen-1-yl)(1-Pentyl-1H-indol-3-yl)methanon
Übersicht
Beschreibung
- Sie weist eine hohe Affinität zum zentralen Cannabinoidrezeptor CB1 (mit einem Ki-Wert von 1,2 nM) und eine reduzierte Affinität zum peripheren Cannabinoidrezeptor CB2 (Ki = 12,4 nM) auf .
- Strukturell unterscheidet sie sich von JWH 081 dadurch, dass die Methoxygruppe am Naphthylring an der Position 7 anstelle der Position 4 angebracht ist .
- Die biologischen und toxikologischen Eigenschaften dieser Verbindung wurden nicht vollständig charakterisiert und sie ist in erster Linie für forensische Zwecke bestimmt.
JWH 081 7-Methoxy-Naphthyl-Isomer: ist eine synthetische Cannabinoidverbindung.
Wissenschaftliche Forschungsanwendungen
- Die Anwendungen von JWH 081 7-Methoxy-Naphthyl-Isomer erstrecken sich auf mehrere Bereiche:
Chemie: Es dient als wertvoller Referenzstandard für analytische Zwecke.
Biologie: Forscher können es verwenden, um Cannabinoidrezeptoren und ihre Wechselwirkungen zu untersuchen.
Medizin: Obwohl es nicht direkt in der Medizin verwendet wird, kann das Verständnis seiner Wirkungen die Medikamentenentwicklung beeinflussen.
Industrie: Forensische Labore verwenden es zur Identifizierung synthetischer Cannabinoide in Proben.
Wirkmechanismus
- Die Verbindung übt ihre Wirkungen wahrscheinlich durch Wechselwirkungen mit dem CB1-Rezeptor im zentralen Nervensystem aus.
- Molekulare Ziele und Signalwege, die an seiner Aktivität beteiligt sind, sind Gegenstand laufender Forschung.
Wirkmechanismus
JWH-164, also known as (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid receptor agonist . This article will delve into the mechanism of action of JWH-164, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
JWH-164 has approximately equal affinity for the CB1 and CB2 receptors , with a Ki of 6.6 nM at CB1 and 6.9 nM at CB2 . These receptors are part of the endocannabinoid system and play a crucial role in various physiological processes.
Mode of Action
As a synthetic cannabinoid receptor agonist, JWH-164 binds to the CB1 and CB2 receptors, triggering a series of intracellular events . The exact interaction between JWH-164 and its targets is still under investigation.
Pharmacokinetics
Synthetic cannabinoids typically have rapid onset and short duration of action .
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und industrielle Produktionsmethoden für JWH 081 7-Methoxy-Naphthyl-Isomer in der Literatur nicht allgemein dokumentiert.
- Es ist wahrscheinlich, dass sie durch organisch-chemische Methoden synthetisiert wird, die die Kondensation geeigneter Vorläuferstoffe beinhalten.
Analyse Chemischer Reaktionen
- Die Verbindung kann verschiedene chemische Reaktionen eingehen, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, hängen vom jeweiligen Syntheseweg ab.
- Wichtige Produkte, die aus diesen Reaktionen entstehen, wären Derivate von JWH 081 7-Methoxy-Naphthyl-Isomer.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Eigenschaften
IUPAC Name |
(7-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-18-13-14-19(28-2)16-22(18)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNSZBAEVYRFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669880 | |
| Record name | (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824961-61-7 | |
| Record name | (7-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824961-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-164 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-164 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3432L6CJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)





![[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594045.png)

![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone](/img/structure/B594047.png)
![(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B594048.png)

